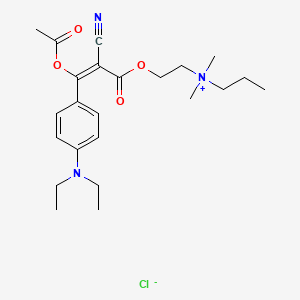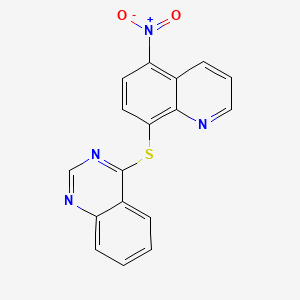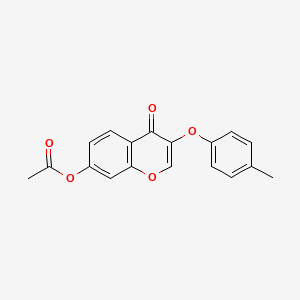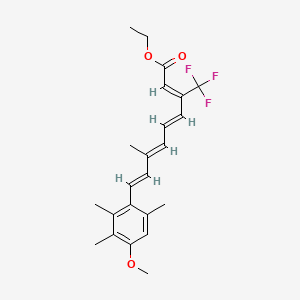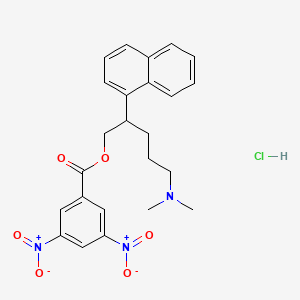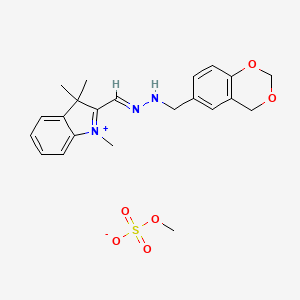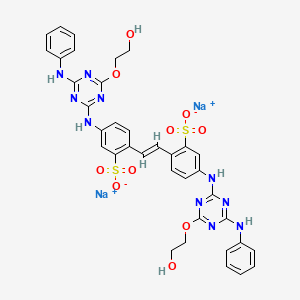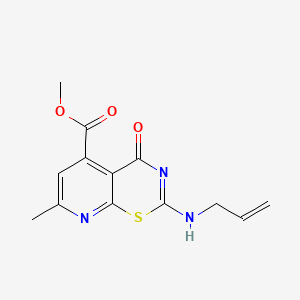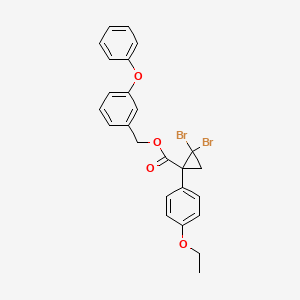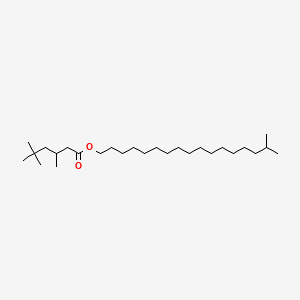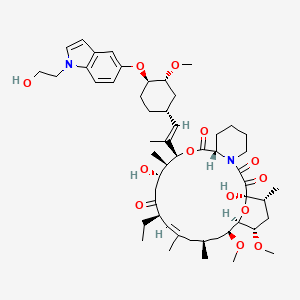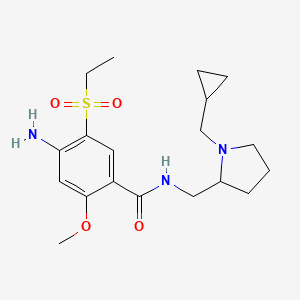
Diclofenac Sodium and Misoprostol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclofenac Sodium and Misoprostol is a combination medication used primarily to treat osteoarthritis and rheumatoid arthritis in patients who are at high risk of developing stomach or intestinal ulcers due to nonsteroidal anti-inflammatory drugs (NSAIDs). Diclofenac Sodium is an NSAID that reduces inflammation and pain, while Misoprostol is a synthetic prostaglandin E1 analog that helps protect the stomach lining by reducing stomach acid and increasing mucus production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diclofenac Sodium is synthesized through a multi-step process that involves the reaction of 2,6-dichloroaniline with sodium hydroxide to form 2,6-dichlorophenylamine. This intermediate is then reacted with chloroacetic acid to produce Diclofenac Sodium . Misoprostol is synthesized from prostaglandin E1 through a series of chemical reactions that include esterification, reduction, and oxidation .
Industrial Production Methods
In industrial settings, Diclofenac Sodium is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. Misoprostol is produced using similar large-scale processes, with additional steps to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Diclofenac Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of Diclofenac Sodium. Misoprostol, on the other hand, primarily undergoes esterification and reduction reactions to form its active metabolites .
Scientific Research Applications
Diclofenac Sodium and Misoprostol have numerous scientific research applications:
Mechanism of Action
Diclofenac Sodium works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. By inhibiting these enzymes, Diclofenac Sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Misoprostol exerts its effects by stimulating prostaglandin E1 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion and increased mucus and bicarbonate production. This helps protect the stomach lining from the damaging effects of NSAIDs .
Comparison with Similar Compounds
Similar Compounds
Meloxicam: Another NSAID used to treat arthritis, but with a longer half-life and different safety profile.
Celecoxib: A COX-2 inhibitor that has a lower risk of gastrointestinal side effects compared to Diclofenac Sodium.
Uniqueness
Diclofenac Sodium and Misoprostol combination is unique due to its dual action of providing anti-inflammatory and analgesic effects while simultaneously protecting the stomach lining. This makes it particularly beneficial for patients who require long-term NSAID therapy but are at high risk of developing gastrointestinal complications .
Properties
Molecular Formula |
C36H48Cl2NNaO7 |
|---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate;methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5.C14H11Cl2NO2.Na/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3;15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3;1-7,17H,8H2,(H,18,19);/q;;+1/p-1/b12-10+;;/t17-,18-,20-,22?;;/m1../s1 |
InChI Key |
HDEFOQFNRFJUCB-ZJJFNMROSA-M |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


